molecular formula C59H94O6 B3026221 (5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester CAS No. 115433-29-9

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Katalognummer: B3026221
CAS-Nummer: 115433-29-9
Molekulargewicht: 899.4 g/mol
InChI-Schlüssel: QTNYDZPWHCXVJM-HTSKAZOUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dieicosapentaenoyl-3-palmitoyl-rac-glycerol is a triacylglycerol containing eicosapentaenoic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. It has been detected in sardines and skipjack tuna.

Wirkmechanismus

Biologische Aktivität

(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a polyunsaturated omega-3 fatty acid known for its significant biological activities. This compound is often studied in the context of cardiovascular health and inflammation due to its role in lipid metabolism and anti-inflammatory effects.

  • Molecular Formula : C20H30O2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 10417-94-4

Eicosapentaenoic acid (EPA) and its derivatives function primarily by:

  • Reducing triglyceride synthesis in the liver.
  • Enhancing clearance of triglycerides from circulating very low-density lipoprotein (VLDL) particles.
  • Potential mechanisms include increased fatty acid breakdown and inhibition of diglyceride acyltransferase involved in triglyceride biosynthesis .

Cardiovascular Effects

  • Triglyceride Reduction :
    • In clinical studies such as MARINE and ANCHOR, icosapent ethyl (a form of EPA) significantly reduced triglyceride levels without increasing low-density lipoprotein cholesterol (LDL-C). The MARINE study reported a reduction of 29.8% in remnant-like particle cholesterol (RLP-C) at a dosage of 4 g/day .
  • Anti-inflammatory Properties :
    • Icosapent ethyl has been shown to reduce high-sensitivity C-reactive protein (hsCRP) levels by approximately 17.9% in patients with elevated cardiovascular risk . This reduction is crucial as hsCRP is a marker for inflammation and cardiovascular disease risk.
  • Improvement in Arterial Stiffness :
    • A study demonstrated that EPA treatment improved arterial stiffness markers such as pulse wave velocity (PWV) and cardio-ankle vascular index (CAVI), indicating enhanced vascular health .

Metabolic Effects

  • Lipid Metabolism :
    • EPA supplementation has been associated with reductions in total cholesterol and non-high-density lipoprotein cholesterol levels without adversely affecting LDL-C levels. For instance, a significant decrease in total cholesterol by 11.1% was noted in statin-treated patients receiving EPA .
  • Weight Management :
    • In cachectic cancer patients, EPA supplementation did not significantly inhibit lipolysis but reduced plasma-free fatty acids and triacylglycerol concentrations . This suggests potential benefits in managing body weight and composition during cancer treatment.

Case Study 1: MARINE Study

  • Objective : To evaluate the efficacy of icosapent ethyl in reducing triglycerides.
  • Design : Phase 3 randomized controlled trial involving patients with triglycerides ≥500 mg/dL.
  • Results : Significant reductions in triglycerides and RLP-C were observed without adverse effects on LDL-C levels.

Case Study 2: ANCHOR Study

  • Objective : To assess the impact of icosapent ethyl on patients with moderate triglyceride levels despite statin therapy.
  • Results : The study found that patients exhibited significant reductions in inflammatory markers and triglycerides without increasing LDL-C levels .

Summary of Findings

Biological ActivityEffectReference
Triglyceride Reduction-29.8% in RLP-C
hsCRP Reduction-17.9%
Total Cholesterol Reduction-11.1%
Improvement in Arterial StiffnessDecreased PWV and CAVI

Eigenschaften

IUPAC Name

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H94O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-32,34-35,40-41,43-44,56H,4-6,9,12-15,18,21-24,29-30,33,36-39,42,45-55H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,34-31-,35-32-,43-40-,44-41-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNYDZPWHCXVJM-HTSKAZOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H94O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 3
Reactant of Route 3
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 4
Reactant of Route 4
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 5
Reactant of Route 5
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Reactant of Route 6
Reactant of Route 6
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.